4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under basic conditions.
Introduction of the Benzylideneamino Group: The benzylideneamino group can be introduced through a condensation reaction between an aldehyde (such as 4-chloro-3-nitrobenzaldehyde) and an amine (such as 3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione).
Functionalization with Nitro and Chlorine Groups: The nitro and chlorine groups can be introduced through nitration and chlorination reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. The presence of the triazole ring and nitro group contributes to its bioactivity.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic applications. For example, triazole derivatives are known for their antifungal properties and are used in the development of antifungal drugs.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membranes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-((4-Chlorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione: Similar structure but lacks the nitro group.
4-((4-Nitrobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione: Similar structure but lacks the chlorine atom on the benzylidene group.
4-((4-Chloro-3-nitrobenzylidene)amino)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione: Similar structure but lacks the chlorine atom on the triazole ring.
Uniqueness
The uniqueness of 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and chlorine groups enhances its reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
478254-38-5 |
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Molecular Formula |
C15H9Cl2N5O2S |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Cl2N5O2S/c16-11-4-2-1-3-10(11)14-19-20-15(25)21(14)18-8-9-5-6-12(17)13(7-9)22(23)24/h1-8H,(H,20,25)/b18-8+ |
InChI Key |
IIRLHSUMQOFBAB-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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